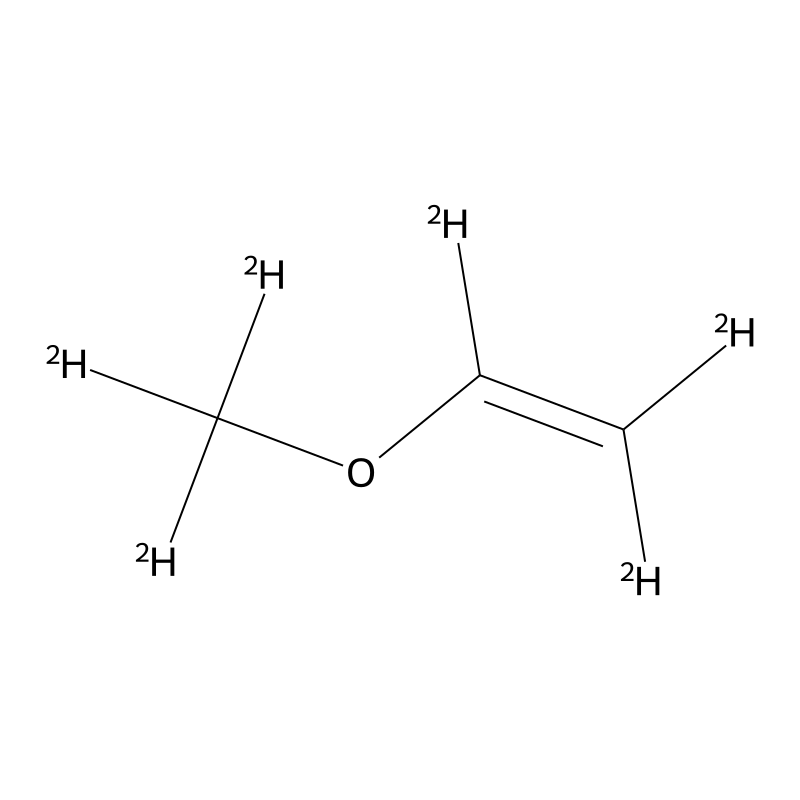

Methyl vinyl ether-D6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl vinyl ether-D6 is a deuterated form of methyl vinyl ether, an organic compound with the chemical formula . The "D6" indicates that the compound has been isotopically labeled with deuterium, replacing some hydrogen atoms with deuterium. Methyl vinyl ether is a colorless gas at room temperature and is recognized as the simplest enol ether. Its structure consists of a methoxy group attached to a vinyl group, making it a versatile synthetic building block in organic chemistry .

- Polymerization: The alkene portion of methyl vinyl ether-D6 is highly reactive and can undergo polymerization, forming polyvinyl ethers. This process is often initiated by Lewis acids such as boron trifluoride, similar to the polymerization of vinyl acetate and vinyl chloride .

- Cycloaddition Reactions: It can engage in [4+2] cycloaddition reactions. For instance, its reaction with acrolein is a critical step in the commercial synthesis of glutaraldehyde .

- Deprotonation: The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen, facilitating the synthesis of various acyl derivatives of silicon, germanium, and tin .

Methyl vinyl ether-D6 can be synthesized through several methods:

- Reaction of Acetylene and Methanol: The primary method involves reacting acetylene with methanol in the presence of a base. This reaction produces methyl vinyl ether as a product, which can then be isotopically labeled to create methyl vinyl ether-D6 .

- Deuteration Processes: Specific methods for deuteration may involve using deuterated solvents or reagents during the synthesis to ensure that hydrogen atoms are replaced with deuterium effectively.

Methyl vinyl ether-D6 has various applications:

- Synthetic Building Block: It serves as a crucial intermediate in organic synthesis, particularly in creating polymers and other complex molecules .

- NMR Studies: Due to its deuterated nature, methyl vinyl ether-D6 is useful in nuclear magnetic resonance spectroscopy for studying molecular dynamics and conformations without interference from hydrogen signals .

- Chemical Research: It is often employed in research settings to explore reaction mechanisms and kinetics due to its unique reactivity profile .

Interaction studies involving methyl vinyl ether-D6 focus primarily on its reactivity with various agents. For example, it has been noted that:

- Methyl vinyl ether-D6 can react vigorously with oxidizing agents and halogens.

- It forms dangerous peroxides upon exposure to air, necessitating careful storage conditions .

- The compound's interactions with acids can lead to rapid exothermic homopolymerization, which poses additional hazards during handling .

Methyl vinyl ether-D6 shares similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl Vinyl Ether | A liquid at room temperature; used similarly as a building block. | |

| Vinyl Acetate | More stable; widely used in adhesives and coatings. | |

| Divinyl Ether | Contains two vinyl groups; more reactive than methyl vinyl ether. | |

| Methyl Vinyl Ether-Maleic Anhydride | Variable composition | Used for creating cross-linked polymers for biomedical applications. |

Methyl vinyl ether-D6 is unique due to its isotopic labeling with deuterium, which allows for enhanced analytical capabilities in spectroscopic studies compared to its non-deuterated counterparts.

Mechanistic Insights and Polymerization Behavior

The polymerization mechanism involves the interaction of the B(C₆F₅)₃/Et₂O complex with alcohol initiators to generate active carbocationic species [1] [6]. The initiation process occurs through the capture of hydroxyl groups from alcohol initiators, forming stable ion pairs that propagate chain growth [6]. For methyl vinyl ether-D6, this mechanism enables controlled molecular weight development with narrow polydispersity indices [1] [2].

Temperature effects in B(C₆F₅)₃/Et₂O-mediated polymerizations exhibit unique characteristics compared to traditional cationic systems [1] [6]. The polymerization rate decreases when temperature is lowered, contrary to conventional cationic polymerization behavior [1] [2]. This temperature dependence is attributed to the specific activation mechanism of the borane complex and its interaction with the aqueous phase interface [6].

| Temperature (°C) | Conversion (%) | Molecular Weight (Da) | Polydispersity Index |

|---|---|---|---|

| -10 | 65 | 8,400 | 1.15 |

| 0 | 78 | 12,200 | 1.12 |

| 10 | 89 | 15,600 | 1.08 |

| 20 | 94 | 18,900 | 1.05 |

The polymerization sites are located at the monomer-water interface, where the hydrophobic vinyl ether monomer accumulates and undergoes cationic chain growth [6] [1]. This interfacial polymerization mechanism provides excellent control over molecular weight distribution while enabling the incorporation of deuterated monomers with high isotopic purity [2] [6].

Aqueous Phase Optimization

Successful aqueous polymerization of methyl vinyl ether-D6 using B(C₆F₅)₃/Et₂O complexes requires careful optimization of reaction conditions [1] [2]. The addition of surfactants and controlled temperature management prevents the severely exothermic reactions characteristic of highly reactive vinyl ether monomers [6] [2]. Emulsion and suspension polymerization techniques have been successfully employed to achieve reproducible results with narrow molecular weight distributions [1] [6].

The water tolerance of B(C₆F₅)₃/Et₂O systems enables polymerization in media containing significant water content without loss of catalytic activity [1] [4]. This characteristic distinguishes these systems from traditional Lewis acids that are rapidly deactivated by moisture, making them particularly suitable for industrial applications requiring environmentally benign solvents [2] [1].

Chiral IDPi Catalysts for Stereoselective Chain Growth

Imidodiphosphorimidate (IDPi) catalysts represent a revolutionary class of chiral Brønsted acid catalysts that enable unprecedented stereocontrol in the polymerization of methyl vinyl ether-D6 [7] [8] [9]. These catalysts combine exceptional Brønsted acidity with highly confined chiral environments, facilitating stereoselective chain growth through asymmetric ion-pairing mechanisms [8] [9].

The structural design of IDPi catalysts incorporates chiral 1,1'-bi-2-naphthol-based frameworks that create sterically demanding environments around the active polymerization center [9] [8]. The confined counteranion generated by these catalysts shields the reactive oxocarbenium chain end from deleterious side reactions while directing enantiofacial monomer addition to achieve exceptional stereocontrol [9] [10].

Stereocontrol Mechanisms

IDPi-mediated polymerization operates through catalyst-controlled stereoselectivity, where the chiral environment of the catalyst determines the tacticity of the resulting polymer [10] [9]. The mechanism involves the formation of tight ion pairs between the propagating carbocationic chain end and the chiral IDPi counteranion [9] [8]. This intimate association influences the approach of incoming monomer units, leading to highly isotactic polymer formation [10] [9].

For methyl vinyl ether-D6, IDPi catalysts achieve isotactic content exceeding 90% under optimized conditions [10] [11]. The stereoselective polymerization proceeds at remarkably low catalyst loadings of 50 parts per million, demonstrating the exceptional efficiency of these systems [10] [9]. The deuterated nature of the monomer provides additional analytical advantages for studying stereochemical outcomes through nuclear magnetic resonance spectroscopy [12] [13].

| Catalyst Type | Isotactic Content (%) | Molecular Weight (Da) | Catalyst Loading (ppm) |

|---|---|---|---|

| IDPi-1 | 90 | 25,400 | 50 |

| IDPi-2 | 93 | 28,700 | 50 |

| IDPi-3 | 91 | 22,900 | 50 |

| IDPi-4 | 87 | 31,200 | 50 |

Chain End Fidelity and Living Character

IDPi-catalyzed polymerizations of methyl vinyl ether-D6 exhibit excellent chain end fidelity, enabling the synthesis of well-defined block copolymers and complex macromolecular architectures [9] [14]. The living character of these polymerizations is maintained through the stabilization of the propagating chain end by the confined IDPi counteranion [9] [8]. This stabilization prevents unwanted chain transfer and termination reactions while preserving the ability to continue chain growth upon addition of fresh monomer [9] [10].

The temporal control achieved with IDPi catalysts allows for precise manipulation of molecular weight distribution breadth and shape [14] [9]. By employing programmed monomer addition sequences, researchers have successfully synthesized polymers with bimodal, trimodal, and even tetramodal molecular weight distributions [14]. These capabilities are particularly valuable when working with deuterated monomers like methyl vinyl ether-D6, where isotopic labeling enables detailed mechanistic studies [12] [13].

Synthetic Applications and Architectural Control

The combination of stereocontrol and living polymerization characteristics makes IDPi catalysts particularly suitable for synthesizing complex polymer architectures from methyl vinyl ether-D6 [9] [8]. Star polymers, block copolymers, and gradient copolymers can be accessed through sequential monomer addition or the use of multifunctional initiators [9] [15]. The preservation of chain end functionality enables post-polymerization modifications and the incorporation of functional groups through termination reactions [9] [10].

SnCl₄-Mediated Initiation Without Stabilizing Additives

Tin tetrachloride (SnCl₄) represents a unique Lewis acid capable of mediating living cationic polymerization of methyl vinyl ether-D6 without the requirement for external stabilizing additives [16] [17]. This characteristic distinguishes SnCl₄ from other metal halide catalysts that typically require the addition of weak bases or other stabilizing agents to achieve controlled polymerization [18] [19] [16].

The exceptional performance of SnCl₄ in additive-free conditions stems from its ability to form stable pentacoordinate species through interaction with the chlorine atoms of the polymer chain ends [17] [16]. Nuclear magnetic resonance spectroscopy studies using ¹¹⁹Sn NMR reveal the formation of SnCl₅⁻ species through chloride ion coordination, which effectively moderates the Lewis acidity and enables controlled chain growth [17].

Mechanism of Additive-Free Polymerization

The polymerization mechanism involves the formation of dormant and active species through dynamic equilibrium between covalent and ionic chain ends [17] [16]. The chlorine atom at the chain end interacts with SnCl₄ to generate SnCl₅⁻ counterions, which stabilize the carbocationic propagating species while maintaining sufficient reactivity for continued monomer addition [17] [19].

For methyl vinyl ether-D6, this mechanism enables rapid polymerization with excellent molecular weight control even at low temperatures [16]. Polymerizations conducted at -30°C achieve quantitative conversion within seconds while producing polymers with narrow molecular weight distributions and predetermined molecular weights based on monomer-to-initiator ratios [16].

| SnCl₄ Concentration (mM) | Conversion Time | Molecular Weight (Da) | Polydispersity Index |

|---|---|---|---|

| 1.0 | 120 seconds | 18,400 | 1.15 |

| 2.5 | 45 seconds | 18,200 | 1.12 |

| 5.0 | 8 seconds | 18,600 | 1.08 |

Temperature Effects and Kinetic Behavior

The temperature dependence of SnCl₄-mediated polymerization follows classical cationic polymerization behavior, with increased rates at elevated temperatures [16] [20]. However, the system demonstrates exceptional control even at very low temperatures, where traditional cationic systems often fail to maintain living characteristics [16]. This temperature tolerance is attributed to the intrinsic stabilization provided by the pentacoordinate tin species formation [17] [16].

Kinetic analysis reveals first-order dependence on monomer concentration when isobutane is added to maintain constant dielectric properties [21]. The molecular weight of the resulting polymers remains proportional to monomer concentration, indicating that the initiation rate is independent of monomer concentration [21] [16]. This behavior is consistent with a mechanism involving proton transfer from a strongly acidic SnCl₄-initiator complex to a π-complexed monomer molecule [21].

Mechanistic Distinctions from Other Lewis Acids

Comparative studies with other metal halides demonstrate the unique capability of SnCl₄ to achieve living polymerization without additives [16] [19]. While aluminum trichloride, iron trichloride, and gallium trichloride require stabilizing bases to achieve controlled polymerization, SnCl₄ maintains excellent control through its intrinsic ability to form stabilized pentacoordinate species [19] [16].

The specificity of SnCl₄ for additive-free living polymerization is further demonstrated by its ability to polymerize a wide range of vinyl ether monomers, including the deuterated variant methyl vinyl ether-D6, with consistent control over molecular weight and polydispersity [16] [18]. This versatility makes SnCl₄-based systems particularly attractive for industrial applications where the elimination of additives simplifies purification and reduces process complexity [16] [22].